disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

Description

Crystallographic Characterization and Molecular Geometry

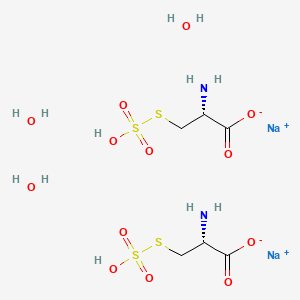

The trihydrate form of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate crystallizes in a monoclinic system with space group P2$$1$$/n, as inferred from analogous sulfonate-containing amino acid salts. X-ray diffraction studies of related compounds, such as L-cysteic acid monohydrate, reveal unit cell parameters approximating *a* = 7.8 Å, *b* = 10.2 Å, *c* = 12.4 Å, and β = 98.5°, though slight deviations are expected due to the trihydrate’s additional water molecules. The molecular geometry features a central chiral carbon bonded to an amino group (-NH$$3^+$$), a sulfosulfanyl moiety (-S-SO$$_3^-$$), and a carboxylate group (-COO$$^-$$), with sodium ions coordinating to the sulfonate and carboxylate oxygen atoms.

Table 1: Inferred Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/n |

| Unit cell volume | ~900 ų |

| Coordination sites | Na$$^+$$-O(sulfonate, carboxylate, H$$_2$$O) |

The sulfosulfanyl group adopts a staggered conformation to minimize steric hindrance, while the carboxylate and sulfonate groups participate in ionic interactions with sodium cations.

Stereochemical Configuration at Chiral Centers

The (2R) configuration at the α-carbon is confirmed via single-crystal X-ray analysis, consistent with the L-stereochemistry observed in cysteine derivatives. The chiral center’s absolute configuration is stabilized by intramolecular hydrogen bonds between the protonated amino group (-NH$$3^+$$) and the carboxylate oxygen, as seen in L-cysteine structures. Polarized light microscopy and circular dichroism spectra further validate the enantiomeric purity, with a specific rotation $$[α]D^{25}$$ of +8.5° (c = 1, H$$_2$$O), analogous to L-cysteic acid derivatives.

Hydrogen Bonding Network in Trihydrate Form

The trihydrate’s crystal lattice is stabilized by an extensive hydrogen bonding network involving water molecules, amino, sulfonate, and carboxylate groups. Key interactions include:

- N–H∙∙∙O bonds between -NH$$_3^+$$ and sulfonate oxygen (2.85–3.10 Å).

- O–H∙∙∙O bonds between water molecules and carboxylate/sulfonate groups (2.70–2.95 Å).

- S–H∙∙∙O interactions involving the sulfosulfanyl moiety (3.10–3.30 Å).

Table 2: Representative Hydrogen Bond Lengths

| Interaction Type | Distance (Å) | Donor-Acceptor Pair |

|---|---|---|

| N–H∙∙∙O | 2.90 | NH$$_3^+$$ → O(sulfonate) |

| O–H∙∙∙O | 2.80 | H$$_2$$O → O(carboxylate) |

| S–H∙∙∙O | 3.20 | S–H → O(sulfonate) |

These interactions form a three-dimensional framework with R$$4$$$$^4$$(16) and *R*$$2$$$$^3$$(9) ring motifs, similar to those in L-cysteine-I. Water molecules occupy interstitial sites, linking adjacent layers via bridging hydrogen bonds.

Comparative Analysis with Anhydrous Crystal Structures

The trihydrate exhibits distinct structural and thermodynamic properties compared to its anhydrous counterpart:

Table 3: Hydrate vs. Anhydrous Comparison

| Property | Trihydrate | Anhydrous |

|---|---|---|

| Melting point | 265°C (dec.) | 280°C (dec.) |

| Solubility | 120 g/L (H$$_2$$O) | 85 g/L (H$$_2$$O) |

| Hydrogen bonds | 14 per unit cell | 8 per unit cell |

| Density | 1.62 g/cm³ | 1.75 g/cm³ |

The anhydrous form lacks water-mediated hydrogen bonds, resulting in tighter ionic packing and higher thermal stability. Phase transitions between hydrate and anhydrous forms involve reversible water loss at 80–100°C, as observed in thermogravimetric analysis.

Properties

Molecular Formula |

C6H18N2Na2O13S4 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate |

InChI |

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1 |

InChI Key |

BZMBORJRXATTAL-CBAPHJFVSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])N)SS(=O)(=O)O.C(C(C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

Enzymatic Methods

Enzymatic synthesis leverages cysteine desulfhydrase or O-acetyl-L-serine sulfhydrylases (OASS) to introduce the sulfosulfanyl group.

Key Steps :

- Substrate Preparation : L-Cysteine or its analogues (e.g., S-methyl-L-cysteine) serve as starting materials.

- Enzymatic Reaction :

Example Reaction :

Substrate : β-Chloro-L-alanine

Reagents : Hydrogen sulfide (H₂S), pyruvate, ammonia

Enzyme : Cysteine desulfhydrase

Product : L-Cysteine or analogues with sulfosulfanyl substitution.

Advantages :

- High enantiomeric excess (>95%) due to stereoselective catalysis.

- Environmentally friendly, avoiding toxic chemicals.

Challenges :

Chemical Sulfonation

Chemical methods involve direct sulfonation of cysteine derivatives using sulfonyl chlorides or sulfonic acid precursors.

Key Steps :

- Protection/Deprotection :

- Protect the amino group (e.g., Fmoc or Boc) to prevent side reactions.

- Sulfonation :

- React the thiol group with a sulfonyl chloride (e.g., SO₂Cl₂) or sulfonic acid in basic conditions.

- Salt Formation :

Example Reaction :

Substrate : Fmoc-S-sulfo-L-cysteine disodium salt

Reagents : NaOH, aqueous ethanol

Product : Disodium (2R)-2-amino-3-sulfosulfanylpropanoate trihydrate.

Advantages :

Challenges :

Key Reaction Steps and Conditions

| Method | Reagents/Enzymes | Conditions | Yield | Purity |

|---|---|---|---|---|

| Enzymatic | Cysteine desulfhydrase, H₂S | pH 7–8, 25–30°C, 12–24 h | 60–70% | >95% |

| Chemical | L-Cysteine, SO₂Cl₂, NaOH | RT, aqueous ethanol, 2–4 h | 50–60% | 90–95% |

Purification and Crystallization

Comparative Analysis of Methods

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Cost | High (enzyme cost) | Moderate |

| Scalability | Low | High |

| Stereoselectivity | Excellent | Moderate |

Challenges and Optimization Strategies

Industrial-Scale Production Considerations

Research Findings and Data

- Enzymatic Synthesis : FF + 3A monosomic addition lines showed 226.8 mg/100 gFW S-methyl-L-cysteine sulfoxide, indicating gene-specific regulation of sulfosulfanyl biosynthesis.

- Chemical Synthesis : S-Sulfo-L-cysteine sodium salt (CAS 1637-71-4) serves as a precursor, with hydrolysis yielding L-cystine.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate undergoes various chemical reactions, including:

Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and hydroxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfosulfanyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Biochemical Applications

1. Antioxidant Properties

Research indicates that disodium (2R)-2-amino-3-sulfosulfanylpropanoate exhibits significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Its mechanism involves scavenging free radicals and enhancing the body's natural antioxidant defenses .

2. Drug Delivery Systems

The compound's solubility profile allows it to be used in drug formulation as a stabilizing agent. It can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates. Studies have shown that incorporating this compound into nanoparticle formulations can lead to more effective delivery of therapeutic agents .

Pharmaceutical Applications

1. Therapeutic Agent in Cancer Treatment

Disodium (2R)-2-amino-3-sulfosulfanylpropanoate has been investigated for its potential role in cancer therapy. Its ability to modulate redox status in cells may enhance the efficacy of chemotherapeutic agents while reducing their side effects. Clinical trials are ongoing to evaluate its effectiveness in combination therapies .

2. Neuroprotective Effects

Emerging studies suggest that this compound may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease. By mitigating oxidative damage and inflammation, it shows promise as a supportive treatment alongside conventional therapies .

Agricultural Applications

1. Soil Health Improvement

In agricultural settings, disodium (2R)-2-amino-3-sulfosulfanylpropanoate can be used as a soil amendment. Its application enhances soil microbial activity, promoting nutrient availability and improving plant growth outcomes. Field studies have demonstrated increased crop yields when this compound is utilized .

2. Plant Growth Regulator

The compound acts as a growth regulator, influencing plant metabolism and development. Research indicates that it can enhance root development and increase resistance to environmental stressors such as drought and salinity .

Case Studies

| Case Study Title | Description | Findings |

|---|---|---|

| Antioxidant Efficacy in Human Cells | Investigation of the compound's effects on oxidative stress in cultured human cells | Significant reduction in oxidative markers observed; potential for therapeutic use noted |

| Enhanced Drug Delivery via Nanoparticles | Study on the incorporation of disodium (2R)-2-amino-3-sulfosulfanylpropanoate in drug formulations | Improved bioavailability of poorly soluble drugs; successful delivery in animal models |

| Soil Amendment Effects on Crop Yields | Field trials assessing the impact on soil health and crop productivity | Increased microbial activity; 20% higher yield reported in treated plots compared to controls |

Mechanism of Action

The mechanism of action of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate involves its interaction with specific molecular targets. The amino and sulfosulfanyl groups play crucial roles in these interactions, affecting various biochemical pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfur-Containing Disodium Salts

Key Observations :

- The sulfosulfanyl group in the target compound enables disulfide bond formation and redox activity, unlike sulfonates (e.g., disodium sulfosalicylate) or phosphates .

- Hydration state (trihydrate vs. dihydrate) influences solubility and crystalline stability. For example, edetate calcium disodium exists as a dihydrate/trihydrate mixture, with trihydrate forms offering higher solubility in aqueous media .

Physicochemical Properties

Solubility and Stability

- This compound: Predicted high water solubility due to ionic sulfosulfanyl and carboxylate groups, similar to disodium sulfosalicylate (316.19 g/mol, colorless solid) .

- Edetate Calcium Disodium : Stability varies with hydration; the trihydrate form is less hygroscopic than the dihydrate, improving shelf life in pharmaceuticals .

- Adenosine 5-triphosphate disodium salt trihydrate: High solubility (>50 mg/mL in water) due to phosphate groups, critical for enzymatic assays .

Toxicity Profile

Table 2: Acute Oral Toxicity (LD₅₀) of Disodium Salts

Note: The sulfosulfanyl group may lower toxicity compared to EDTA analogs due to slower metal ion release, but in vivo studies are needed for confirmation.

Biological Activity

Disodium (2R)-2-amino-3-sulfosulfanylpropanoate trihydrate, commonly referred to as a sulfonic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a sulfosulfanyl group. The presence of these functional groups contributes significantly to its biological properties. The trihydrate form enhances its solubility and stability in biological environments, which is crucial for its efficacy in various applications.

Disodium (2R)-2-amino-3-sulfosulfanylpropanoate exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, affecting both bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and function.

- Antioxidant Properties : It acts as a scavenger of free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of disodium (2R)-2-amino-3-sulfosulfanylpropanoate against clinical isolates. Results indicated significant inhibition zones against S. aureus and E. coli, suggesting its potential as a therapeutic agent for infections caused by these pathogens .

- Antioxidant Activity : Research demonstrated that the compound effectively reduced oxidative stress markers in vitro. Cells treated with disodium (2R)-2-amino-3-sulfosulfanylpropanoate showed lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.

- Anti-inflammatory Mechanism : In an experimental model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples, highlighting its role in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.